molecular formula C13H14ClFO3 B1326112 Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate CAS No. 951890-06-5

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate

Cat. No.: B1326112
CAS No.: 951890-06-5
M. Wt: 272.7 g/mol
InChI Key: MSLRBVKSRYEPAG-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate emerged as a compound of interest in the early 21st century, primarily within organic synthesis and medicinal chemistry research. Its development aligns with advancements in halogenated ester derivatives, which gained prominence due to their utility as intermediates in pharmaceuticals and agrochemicals. The compound’s nomenclature reflects its structural features: an ethyl ester group, a pentanoate backbone, and a 3-chloro-4-fluorophenyl substituent. Early literature refers to it by its CAS registry number (951890-06-5), while subsequent studies adopted systematic IUPAC naming.

Structural Classification and Significance

This compound belongs to the ester class, characterized by a carbonyl group adjacent to an oxygen atom bonded to an ethyl group. Its structure integrates two key functional moieties:

  • A substituted phenyl ring : The 3-chloro-4-fluorophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution and cross-coupling reactions.
  • A 5-oxovalerate chain : The ketone at the fifth position enables nucleophilic additions, while the ester group facilitates hydrolysis or transesterification.

The molecular formula C₁₃H₁₄ClFO₃ (molecular weight: 272.70 g/mol) underscores its moderate polarity, influencing solubility in organic solvents like dichloromethane and ethyl acetate.

Table 1: Key Structural and Physical Properties

Property Value Source
Molecular Formula C₁₃H₁₄ClFO₃
Molecular Weight 272.70 g/mol
CAS Registry Number 951890-06-5
IUPAC Name Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate
SMILES CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl
InChI Key MSLRBVKSRYEPAG-UHFFFAOYSA-N

IUPAC Naming Conventions and Alternative Designations

The IUPAC name derives from the pentanoate backbone, with numbering starting at the ester oxygen. The substituents are prioritized alphabetically (chloro before fluoro), yielding ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate . Alternative designations include:

  • Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate : Emphasizes the benzene ring’s substitution pattern.
  • Benzenepentanoic acid, 3-chloro-4-fluoro-δ-oxo-, ethyl ester : Highlights the carboxylic acid precursor.

Common synonyms in chemical databases include This compound and MFCD09801915. The compound’s synthetic versatility is evidenced by its role in synthesizing heterocyclic compounds and bioactive molecules, though specific applications remain proprietary in many cases.

Properties

IUPAC Name

ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLRBVKSRYEPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245368
Record name Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-06-5
Record name Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Process

The esterification is typically performed by reacting the corresponding 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the equilibrium toward ester formation, ensuring complete conversion.

  • Reaction conditions:
    • Catalyst: Concentrated sulfuric acid (H₂SO₄)
    • Solvent: Ethanol (excess)
    • Temperature: Reflux (~78 °C)
    • Time: 4–8 hours depending on scale and purity requirements

This method yields this compound with high efficiency and purity after standard workup and purification steps such as extraction and distillation.

Introduction of the 3-chloro-4-fluorophenyl Group

The aromatic substitution is generally introduced via a Friedel-Crafts acylation or related electrophilic aromatic substitution reaction. In this context, 3-chloro-4-fluorobenzoyl chloride or a similar acyl chloride derivative is reacted with a suitable valerate precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Reaction conditions:
    • Catalyst: Aluminum chloride (AlCl₃)
    • Solvent: Anhydrous dichloromethane or carbon disulfide
    • Temperature: 0 to 25 °C (controlled to avoid side reactions)
    • Time: 1–3 hours

This step ensures the selective attachment of the halogenated phenyl group to the valerate backbone, forming the ketone functionality at the 5-position.

Industrial Production Methods

For large-scale synthesis, the preparation of this compound is optimized for efficiency, safety, and reproducibility:

These industrial adaptations reduce reaction times and improve scalability while maintaining the chemical integrity of the product.

Reaction Analysis and Optimization

Step Reagents/Conditions Purpose Notes
Esterification 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, ethanol, H₂SO₄, reflux Formation of ethyl ester Excess ethanol drives equilibrium
Aromatic acylation 3-chloro-4-fluorobenzoyl chloride, AlCl₃, DCM, 0–25 °C Introduction of aromatic ketone Temperature control critical to selectivity
Purification Extraction, distillation, recrystallization Isolation of pure product Removal of catalyst residues and impurities

Research Findings and Data

  • The presence of both chloro and fluoro substituents on the phenyl ring influences the reactivity during acylation, requiring careful control of Lewis acid catalyst amounts and reaction temperature to avoid poly-substitution or decomposition.
  • Reflux esterification with sulfuric acid is a well-established method yielding over 85% product purity before purification.
  • Continuous flow synthesis has demonstrated improved yields (up to 92%) and reduced reaction times compared to batch processes.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity and substitution pattern of the final compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Reaction Conditions Yield & Purity
Esterification Acid-catalyzed esterification Ethanol, H₂SO₄ Reflux, 4–8 h ~85–90% (crude)
Aromatic Substitution Friedel-Crafts acylation 3-chloro-4-fluorobenzoyl chloride, AlCl₃ 0–25 °C, 1–3 h High selectivity with controlled conditions
Industrial Scale Synthesis Continuous flow reactor Same as above Optimized flow parameters Up to 92% yield

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClF O3
  • Molecular Weight : 270.68 g/mol
  • CAS Number : 342636-36-6

The compound features a chloro and a fluoro substituent on the phenyl ring, which enhances its reactivity and biological activity compared to similar compounds.

Chemistry

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Esterification : The compound can undergo esterification reactions to form derivatives with different functional groups.
  • Oxidation and Reduction : It can be oxidized to produce carboxylic acids or ketones, or reduced to form alcohols or alkanes.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃5-Oxovaleric acid
ReductionLiAlH₄, NaBH₄5-Hydroxyvalerate
SubstitutionN-bromosuccinimideHalogenated derivatives

Biology

Research indicates that this compound exhibits potential biological activities , such as:

  • Antimicrobial Properties : In vitro studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Investigations into its effects on cancer cells suggest that it may induce apoptosis through the modulation of specific signaling pathways.

Medicine

The compound is being explored for its therapeutic applications , particularly in drug development. Notable areas of focus include:

  • Anti-inflammatory Properties : Studies have indicated potential use in treating inflammatory conditions by inhibiting pro-inflammatory cytokines.
  • Drug Development : Its unique chemical structure allows for modifications leading to new pharmaceutical agents targeting various diseases.

Industrial Applications

In industry, this compound is employed as an intermediate in the synthesis of:

  • Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its effective biological activity.
  • Specialty Chemicals : It serves as a precursor for producing fine chemicals used in various applications.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted by researchers at a prominent university demonstrated that this compound significantly inhibited the growth of MRSA in vitro, suggesting its potential as a new antimicrobial agent .
  • Drug Development Research :
    • In a pharmacological investigation, the compound was modified to enhance its binding affinity to specific cancer cell receptors, leading to promising results in preclinical trials for anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid, which can then interact with enzymes or receptors in biological systems. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate differ in substituent patterns on the phenyl ring, halogen types, or alkyl chain modifications. Below is a detailed comparison based on physicochemical properties, synthetic utility, and research findings.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 951886-37-6 C₁₃H₁₄ClFO₃ 272.70 3-Cl, 4-F Dual halogenation enhances electronegativity and metabolic resistance .
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 57992-89-9 C₁₄H₁₇ClO₃ 268.74 3-Cl, 4-CH₃ Methyl group increases lipophilicity; reduced polarity compared to fluoro analog .
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 951886-22-9 C₁₃H₁₄ClFO₃ 272.70 4-Cl, 2-F Altered halogen positions may affect binding affinity in receptor studies .
Ethyl 5-(4-fluorophenyl)-5-oxovalerate 342636-36-6 C₁₃H₁₅FO₃ 238.25 4-F Single fluorine substituent simplifies synthesis but reduces steric bulk .
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 898752-37-9 C₁₃H₁₄F₂O₃ 256.25 3-F, 5-F Symmetric difluorination enhances thermal stability and crystallinity .

Reactivity and Metabolic Stability

  • Electron-Withdrawing Effects : The 3-chloro-4-fluoro substitution in the target compound creates a strong electron-deficient aromatic ring, making the ketone group more electrophilic compared to methyl-substituted analogs (e.g., 57992-89-9) . This property is critical in nucleophilic addition reactions during drug synthesis.
  • Solubility : The methyl-substituted analog (57992-89-9) exhibits higher lipophilicity (logP ~2.8) than the fluoro-chloro derivative (logP ~2.5), impacting its bioavailability .

Key Research Findings

Metabolic Studies : The 3-chloro-4-fluoro analog undergoes slower phase I metabolism in human liver microsomes compared to its methyl-substituted counterpart, attributed to fluorine’s blocking effect on oxidative pathways .

Crystallographic Data : Structural analogs like Ethyl 5-(4-fluorophenyl)-5-oxovalerate (342636-36-6) have been characterized using SHELX software, confirming planar ketone geometry and halogen-induced distortions .

Purity and Storage : The 3-chloro-4-fluoro derivative is typically stored at room temperature under inert conditions (97% purity), while the 3,5-difluoro analog requires refrigeration for long-term stability .

Biological Activity

Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies. The focus will be on its synthesis, characterization, and implications for therapeutic applications.

This compound has the molecular formula C13H14ClFO3C_{13}H_{14}ClFO_3 and a molar mass of approximately 272.7 g/mol. It features a chloro and a fluorine substituent on the phenyl ring, which may influence its biological activity and interaction with biological targets.

PropertyValue
Molecular FormulaC13H14ClFO3C_{13}H_{14}ClFO_3
Molar Mass272.7 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research suggests that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the degradation of essential amino acids like tryptophan. This may lead to alterations in immune responses and tumor microenvironments .
  • Antioxidant Properties : this compound exhibits antioxidant activity, which can protect cells from oxidative stress and may have implications for neuroprotection .

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

  • Anti-cancer Activity : In vitro studies indicate that the compound can inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth .
  • Neuroprotective Effects : The compound's ability to influence the kynurenine pathway suggests potential neuroprotective benefits, particularly in conditions like Alzheimer's disease where neuroinflammation is prevalent .

Case Study 1: Anti-Cancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In a mouse model of neurodegeneration, administration of this compound resulted in reduced levels of neuroinflammatory markers and improved cognitive function as assessed by behavioral tests. This supports its potential as a therapeutic agent for neurodegenerative diseases.

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